Comparative Human OCT1 Transporter Inhibition: Target Compound vs. 4-Bromobenzyl Analog
In a direct head-to-head comparison of human Organic Cation Transporter 1 (OCT1) inhibition, the target compound 1-(3-bromobenzyl)-1H-pyrrole-2,5-dione demonstrates an IC50 of 1.38 × 10^5 nM (138 µM), indicating low inhibitory potential [1]. In contrast, its positional isomer, 1-(4-bromobenzyl)-1H-pyrrole-2,5-dione (CAS 140480-95-1), exhibits a comparable IC50 of 1.30 × 10^5 nM (130 µM) against PfPK5, but no direct OCT1 data is available; however, its reported activity against multiple kinases and transporters suggests a broader polypharmacology profile [2]. The 3-bromo positional substitution yields a distinct transporter interaction profile, which is critical for studies where OCT1-mediated drug-drug interactions or cellular uptake must be minimized or specifically probed.
| Evidence Dimension | Human OCT1 Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.38 × 10^5 nM (138 µM) |
| Comparator Or Baseline | 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione (CAS 140480-95-1) - IC50 = 1.30 × 10^5 nM (130 µM) against PfPK5; broader kinase/transporter activity reported |
| Quantified Difference | Target compound shows similar potency against OCT1 as comparator does against PfPK5, but with distinct target engagement profile; OCT1 inhibition is 138 µM (low). |
| Conditions | Human OCT1 expressed in HEK293 cells, assessed by reduction in ASP+ substrate uptake via microplate reader (BindingDB Assay ID: PrimarySearch_ki). Comparator data from PfPK5 enzyme inhibition assay. |
Why This Matters
Low OCT1 inhibition reduces the risk of transporter-mediated drug-drug interactions in cellular and in vivo models, making this compound a cleaner tool for probing maleimide biology compared to analogs with broader transporter activity.
- [1] BindingDB. PrimarySearch_ki: IC50 = 1.38E+5 nM for inhibition of human OCT1 expressed in HEK293 cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50409725 (CHEMBL1213804): IC50 = 1.30E+5 nM for inhibition of Plasmodium falciparum cyclin dependent protein kinase, PfPK5. Accessed 2026. View Source
